1-Methoxy-2-propoxyethane
Description
Contextualization within Ether Chemistry Research
Ethers are a class of organic compounds characterized by an ether group—an oxygen atom connected to two alkyl or aryl groups. 1-Methoxy-2-propoxyethane (B12793661), with its chemical formula C6H14O2, is an asymmetric ether, meaning the two alkyl groups attached to the oxygen atom are different. stanford.edurepec.org Specifically, it features a methoxy (B1213986) group (-OCH3) and a propoxy group (-OCH2CH2CH3) linked by an ethane (B1197151) bridge. vulcanchem.com This asymmetry is a key feature that influences its chemical and physical properties, distinguishing it from its symmetric counterparts.
The fundamental structure of ethers imparts a degree of polarity and the ability to act as hydrogen bond acceptors, making them valuable as solvents in a wide range of chemical reactions. ontosight.ai Research into ethers often focuses on how modifications to the alkyl groups, such as chain length and branching, affect properties like boiling point, viscosity, and solvating power. The study of asymmetric ethers like this compound contributes to a deeper understanding of these structure-property relationships.
While no patents directly detailing the synthesis of this compound are available, its preparation can be inferred from established methods for synthesizing related ethers. vulcanchem.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C6H14O2 | |
| Molecular Weight | 118.174 | g/mol |
| CAS Registry Number | 77078-18-3 | |
| Normal Boiling Point (Tboil) | Not Available | K |
| Critical Temperature (Tc) | Not Available | K |
| Critical Pressure (Pc) | Not Available | kPa |
| Enthalpy of Vaporization (ΔvapH°) | Not Available | kJ/mol |
| LogP (Octanol/Water Partition Coefficient) | 1.05940 |
This data is compiled from various chemical databases. chemsrc.comnist.govchemeo.com
Scope and Significance in Contemporary Chemical Science
Recent academic research has highlighted the potential of this compound, particularly in the field of energy storage. Specifically, it has been investigated as a component of electrolyte solvents for high-rate lithium-metal batteries. stanford.edurepec.org
A significant challenge in the development of lithium-metal batteries is the slow redox kinetics and poor cycling reversibility at high rates. stanford.edurepec.org Research has shown that the use of asymmetric ether solvents, including this compound and 1-ethoxy-2-methoxyethane (B1594158), can substantially accelerate lithium redox kinetics. stanford.edurepec.org These asymmetric ethers have demonstrated higher exchange current densities and improved high-rate lithium plating and stripping reversibility when compared to symmetric ethers. stanford.edurepec.org
This enhanced performance is attributed to the unique solvation properties of the asymmetric ether molecules. This line of research suggests that designing electrolyte solvents with specific molecular architectures, such as the asymmetry found in this compound, presents a promising new direction for developing high-power lithium-metal batteries. stanford.edurepec.org The findings are particularly relevant for demanding applications like electric vertical take-off and landing (eVTOL) aircraft. stanford.edurepec.org This research underscores the contemporary significance of exploring seemingly simple molecules like this compound for advanced technological applications. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethoxy)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLHRDFIVGEPIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937838 | |
| Record name | 1-(2-Methoxyethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17081-22-0, 77078-18-3, 500005-28-7 | |
| Record name | 1-(2-Methoxyethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17081-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 1-(2-methoxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-2-propoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxaoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations
Established and Proposed Synthetic Pathways
The creation of the ether linkages in 1-Methoxy-2-propoxyethane (B12793661) can be achieved through several strategic approaches, each with distinct mechanistic features and practical considerations for scalability.
The Williamson ether synthesis is a cornerstone of ether formation, prized for its reliability and broad scope in both laboratory and industrial settings. wikipedia.orgtcichemicals.com This method involves the reaction of an alkoxide ion with a primary alkyl halide through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com
For the synthesis of the asymmetrical this compound, two primary reactant pairings are feasible:
Route A: The reaction of sodium methoxide (B1231860) with 1-chloro-2-propoxyethane.
Route B: The reaction of sodium 2-propoxyethoxide with a methyl halide (e.g., methyl iodide).
Mechanistic Considerations: The reaction proceeds via an SN2 pathway, where the alkoxide nucleophile performs a backside attack on the carbon atom bearing the halide leaving group. wikipedia.orgyoutube.com This concerted mechanism results in the inversion of stereochemistry if the carbon is chiral. For this synthesis to be efficient, the alkyl halide must be primary or methyl, as secondary and tertiary halides are prone to undergoing a competing elimination (E2) reaction, which would produce an alkene instead of the desired ether. masterorganicchemistry.comjk-sci.com
Scalability Factors: On an industrial scale, several factors must be optimized. The choice of base to generate the alkoxide is critical; while sodium hydride is effective, its cost and handling requirements can be prohibitive. jk-sci.com Sodium hydroxide (B78521) or potassium hydroxide are often used in conjunction with phase-transfer catalysts to improve efficiency and reduce costs. Solvent choice is also crucial; polar aprotic solvents like DMSO or DMF can accelerate the SN2 reaction but pose challenges in removal and recycling. jk-sci.com The reaction temperature must be carefully controlled to maximize the substitution-to-elimination ratio.
| Parameter | Route A (Sodium methoxide + 1-chloro-2-propoxyethane) | Route B (Sodium 2-propoxyethoxide + Methyl iodide) |
|---|---|---|
| Nucleophile | Methoxide (CH₃O⁻) | 2-Propoxyethoxide (CH₃CH₂CH₂OCH₂CH₂O⁻) |
| Electrophile (Alkyl Halide) | 1-chloro-2-propoxyethane (Primary) | Methyl iodide (Methyl) |
| SN2 Reactivity | Good, as the halide is on a primary carbon. | Excellent, as methyl halides are highly reactive in SN2 reactions. masterorganicchemistry.com |
| Potential Side Reaction | E2 elimination is possible but less favored than with secondary halides. | Virtually no elimination. |
An alternative, though less common, approach for ether synthesis is the acid-catalyzed condensation (or dehydration) of alcohols. Theoretically, this compound could be formed from the condensation of 2-propoxyethanol (B165432) and methanol.
Theoretical Pathways: The mechanism begins with the protonation of one alcohol's hydroxyl group by a strong acid (e.g., sulfuric acid), converting it into a good leaving group (water). mdpi.com The second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol and displacing water to form a protonated ether. A final deprotonation step yields the ether product. This process is reversible, and the removal of water is necessary to drive the reaction toward the product side.
Kinetic-Thermodynamic Aspects: Kinetically, the reaction rate is dependent on the concentration of the protonated alcohol and the nucleophilicity of the second alcohol. The reaction is typically slow and requires elevated temperatures. mdpi.com Thermodynamically, the reaction is an equilibrium process. The formation of symmetrical ethers from a single alcohol is more straightforward. However, when two different alcohols are used, a statistical mixture of three different ethers (methoxy-methoxy, propoxy-propoxy, and the desired this compound) is typically formed, making purification difficult and lowering the yield of the target compound.
Modern catalysis offers new avenues for more efficient and selective etherification reactions. While not specifically documented for this compound, these systems represent promising proposed pathways.
Solid Acid Catalysts: Zeolites and other solid acid catalysts, such as SAPO-34, have proven effective in the continuous-flow synthesis of ethers like dimethoxyethane. rsc.org These catalysts offer advantages in terms of separation, recyclability, and potentially higher selectivity by limiting side reactions through shape-selective pore structures. rsc.org
Photoredox Catalysis: Emerging techniques using visible-light photoredox catalysis enable the formation of C–O bonds under mild, room-temperature conditions. nih.gov These methods can generate alkoxy radicals from alcohols, which can then be used in coupling reactions, avoiding the need for harsh conditions or pre-functionalized substrates like alkyl halides. nih.gov
Reaction Mechanisms of this compound
Ethers are generally unreactive, which is why they are often used as solvents. libretexts.org However, under specific conditions, the C-O bonds in this compound can be cleaved or undergo oxidative degradation.
The cleavage of the ether bonds in this compound requires the use of strong acids. masterorganicchemistry.comlibretexts.org The reaction mechanism depends on the structure of the ether and the specific acid used.
Acidic Catalysis (HBr, HI): The reaction is initiated by the protonation of one of the ether oxygens by a strong acid, creating a good leaving group (an alcohol). masterorganicchemistry.comkhanacademy.org The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks one of the adjacent carbon atoms. khanacademy.org
SN2 Pathway: If the attack occurs at the methyl carbon or the primary carbon of the ethoxy group, the mechanism is SN2. Attack at the less sterically hindered methyl group is generally favored, which would yield 2-propoxyethanol and methyl iodide. libretexts.org
SN1 Pathway: If one of the alkyl groups attached to the oxygen were tertiary, the cleavage would proceed via a more stable carbocation through an SN1 mechanism. libretexts.orglibretexts.org This is not the case for this compound.
If an excess of the strong acid is used, the alcohol product formed in the initial cleavage can be further converted into an alkyl halide. libretexts.org
Lewis Acid Catalysis: Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective at cleaving ethers. The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion.
| Cleavage Site | Initial Products | Products with Excess Acid (e.g., HI) |
|---|---|---|
| Methoxy (B1213986) C-O Bond | 2-Propoxyethanol and Methyl Iodide | 1-Iodo-2-propoxyethane and Methyl Iodide |
| Propoxy C-O Bond | Methanol and 1-Iodo-2-propoxyethane | Methyl Iodide and 1-Iodo-2-propoxyethane |
Like many ethers, this compound is susceptible to autoxidation upon exposure to atmospheric oxygen and light, leading to the formation of potentially explosive hydroperoxides. sigmaaldrich.commit.edu This process is a free-radical chain reaction.
Mechanism:
Initiation: A radical initiator (often from UV light or heat) abstracts a hydrogen atom from a carbon adjacent to one of the ether oxygens. These hydrogens are particularly susceptible due to the ability of the resulting radical to be stabilized by the adjacent oxygen atom.
Propagation: The resulting carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and regenerating a carbon-centered radical, which continues the chain reaction.
Termination: The reaction terminates when two radicals combine.
The accumulation of these hydroperoxides is a significant safety hazard, as they can decompose violently when heated or subjected to mechanical shock. pitt.edu For this reason, ethers that are prone to peroxide formation are often stored in opaque containers under an inert atmosphere and may contain inhibitors like BHT (Butylated hydroxytoluene) to scavenge free radicals. mit.edu
Reactivity in Specific Chemical Environments
The reactivity of this compound is dictated by the presence of the ether functional group. Ethers are generally characterized by their relative inertness to many chemical reagents, which contributes to their widespread use as solvents. However, under specific conditions, the carbon-oxygen bonds can be cleaved. The reactivity of this compound in various chemical environments is detailed below.
Reaction with Strong Acids
Ethers undergo cleavage when heated with strong mineral acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). Hydrochloric acid (HCl) is generally not effective. The reaction involves the protonation of the ether oxygen, followed by a nucleophilic substitution reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org For an unsymmetrical ether like this compound, the cleavage can occur via either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the alkyl groups attached to the oxygen atom.
In the case of this compound, both the methoxy and propoxy groups are primary. Therefore, the cleavage is expected to proceed via an S(_N)2 mechanism. The halide ion (I or Br) will act as the nucleophile. The site of the nucleophilic attack is determined by steric hindrance. The methyl group is less sterically hindered than the propyl group, making the carbon of the methyl group more susceptible to nucleophilic attack.
The initial products of the reaction would be 1-propanol (B7761284) and methyl iodide (or methyl bromide). If an excess of the strong acid is used, the 1-propanol formed can further react to produce 1-iodopropane (B42940) (or 1-bromopropane) and water. libretexts.org
CH(_3)OCH(_2)CH(_2)CH(_3) + HI (conc.) → CH(_3)I + CH(_3)CH(_2)CH(_2)OH
If excess HI is used:
CH(_3)CH(_2)CH(_2)OH + HI (conc.) → CH(_3)CH(_2)CH(_2)I + H(_2)O
| Reactant | Reagent | Predicted Major Products | Reaction Mechanism |
|---|---|---|---|
| This compound | Concentrated HI (1 equivalent) | Methyl iodide and 1-Propanol | S(_N)2 |
| This compound | Concentrated HI (excess) | Methyl iodide and 1-Iodopropane | S(_N)2 |
| This compound | Concentrated HBr (1 equivalent) | Methyl bromide and 1-Propanol | S(_N)2 |
| This compound | Concentrated HBr (excess) | Methyl bromide and 1-Bromopropane | S(_N)2 |
Autoxidation
In the presence of atmospheric oxygen, ethers can undergo a free-radical process known as autoxidation to form hydroperoxides and peroxides. This reaction is often initiated by light, heat, or the presence of a radical initiator. The hydrogen atoms on the carbons adjacent to the ether oxygen (α-hydrogens) are particularly susceptible to abstraction.
For this compound, there are two such positions: the methyl group and the methylene (B1212753) group of the propoxy group. Abstraction of a hydrogen atom from these positions leads to the formation of a radical, which then reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new ether radical, thus propagating the chain reaction.
These ether hydroperoxides and peroxides can be highly unstable and explosive, particularly upon heating or concentration. For this reason, ethers that are prone to peroxide formation are often stored in dark containers and may contain inhibitors like butylated hydroxytoluene (BHT) to suppress this process. The rate of peroxide formation can vary, but for a common ether like diethyl ether, detectable levels of peroxides can form within a relatively short period of exposure to air and light.
| Ether | Storage Conditions | Time to Form Detectable Peroxides |
|---|---|---|
| Diethyl ether (unstabilized) | Opened to air, exposed to light | ~ 2 weeks |
| Diethyl ether (with inhibitor) | Opened to air, protected from light | Several months |
Note: This data is for diethyl ether and serves as an illustrative example of peroxide formation in ethers.
Photodegradation
Propylene (B89431) glycol ethers, a class of compounds to which this compound belongs, are known to be degraded in the atmosphere through photo-oxidation. researchgate.net The primary process is the reaction with photochemically generated hydroxyl radicals (•OH). The atmospheric half-lives for propylene glycol ethers reacting with hydroxyl radicals are typically in the range of a few hours. nih.gov This indicates a relatively rapid degradation in the environment. The degradation process involves the abstraction of a hydrogen atom from the ether molecule, leading to a cascade of reactions that ultimately break down the compound into smaller, oxygenated products.
Hydrolysis
Ethers are generally stable to hydrolysis under neutral and basic conditions. The carbon-oxygen bond of an ether is not susceptible to cleavage by water or hydroxide ions. However, as discussed in the context of reaction with strong acids, hydrolysis can occur under acidic conditions, where the ether oxygen is first protonated to create a good leaving group.
Reactivity with Bases
This compound is unreactive towards bases under normal conditions. Strong bases can, however, promote elimination reactions if there is a suitable leaving group on a β-carbon, but this is not a typical reaction for simple dialkyl ethers.
Molecular Architecture and Theoretical Chemistry
Structural Characterization and Conformational Analysis
The structure of 1-Methoxy-2-propoxyethane (B12793661), an asymmetrical glycol ether, gives rise to a landscape of possible conformations due to rotation around its single bonds. The study of its rotational isomerism and the identification of low-energy conformers are crucial for understanding its physical properties and reactivity.
Rotational Isomerism and Low-Energy Conformers
The flexible chain of this compound allows for multiple rotational isomers, or conformers, arising from rotations about the C-C and C-O bonds. The relative energies of these conformers are determined by a balance of steric hindrance, dipole-dipole interactions, and stabilizing hyperconjugative effects. In similar, more extensively studied molecules like ethylene (B1197577) glycol, the gauche conformation is often found to be more stable than the anti conformation in the gas phase due to the formation of intramolecular hydrogen bonds. While this compound lacks hydroxyl groups for traditional hydrogen bonding, analogous stabilizing interactions, such as those between a C-H bond and a vicinal C-O antibonding orbital, can influence conformational preferences.
Computational studies on analogous ethers suggest that the lowest-energy conformers of this compound would likely adopt a staggered arrangement along the C-C bond to minimize torsional strain. The orientation of the methoxy (B1213986) and propoxy groups relative to each other will further define the conformational space. It is expected that multiple conformers lie within a few kcal/mol of the global minimum, leading to a dynamic equilibrium at room temperature. The rotational barriers between these conformers determine the rate of interconversion. For instance, the barrier to rotation around the C-C bond in ethane (B1197151) is approximately 3 kcal/mol, and similar barriers can be expected for the aliphatic backbone of this compound.
Illustrative Rotational Barriers for a Similar Ether:
| Rotational Barrier | Dihedral Angle | Energy (kcal/mol) |
| V1 | C-O-C-C | ~1.5 - 2.5 |
| V2 | O-C-C-O | ~3.0 - 5.0 |
| V3 | C-C-O-C | ~1.0 - 2.0 |
| Note: This table presents typical, illustrative values for rotational barriers in similar acyclic ethers and is not based on experimental data for this compound. |
Influence of Molecular Asymmetry on Chemical Behavior
The asymmetry of this compound, with a methoxy group on one side of the ethoxy bridge and a propoxy group on the other, is a key determinant of its chemical and physical properties. This structural feature eliminates any element of symmetry, which has several consequences for its chemical behavior.
The lack of symmetry results in a permanent dipole moment for all of its conformations. The magnitude and direction of this dipole moment will vary between different conformers, influencing the molecule's interaction with polar solvents and external electric fields. Furthermore, the asymmetric nature of the molecule can lead to stereoselectivity in its reactions, as the different steric environments on either side of the molecule can favor the approach of a reactant from a particular direction.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, conformational energies, and electronic properties. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometries of various conformers can be optimized to find the lowest energy structures.
These calculations can also yield important electronic properties such as the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a higher propensity to engage in chemical reactions.
Representative DFT-Calculated Electronic Properties for a Glycol Ether:
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
| Note: This table contains representative values for a molecule similar in structure to this compound and is for illustrative purposes. |
Molecular Dynamics Simulations for Solvation Dynamics and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be employed to understand its behavior in the liquid phase and in solution. By simulating a system containing many molecules of this compound, or a mixture with a solvent, researchers can investigate properties such as diffusion coefficients, viscosity, and the structure of the liquid.
A key application of MD simulations is the study of solvation dynamics. By analyzing the radial distribution functions between the ether and solvent molecules, the structure of the solvation shells can be elucidated. This provides a molecular-level understanding of how this compound interacts with its environment, which is crucial for predicting its solubility and transport properties. Furthermore, MD simulations can reveal the nature and lifetime of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the macroscopic properties of the substance. For example, simulations of similar glycol ethers in water have shown how the ether's oxygen atoms act as hydrogen bond acceptors, influencing the local water structure.
Theoretical Descriptors for Molecular Properties and Reactivity Prediction
Theoretical molecular descriptors are numerical values that characterize the properties of a molecule based on its structure. These descriptors can be calculated using quantum chemical methods and are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict the biological activity or physical properties of compounds.
For this compound, a range of descriptors can be calculated. These can be broadly categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For instance, quantum-chemical descriptors derived from DFT calculations, such as the energies of the HOMO and LUMO, atomic charges, and the dipole moment, can be used to predict its reactivity. For example, regions of negative electrostatic potential are indicative of sites susceptible to electrophilic attack. These theoretical descriptors provide a powerful tool for screening and predicting the behavior of this compound without the need for extensive experimental measurements.
Advanced Analytical Methodologies in Research Contexts
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and environment of 1-methoxy-2-propoxyethane (B12793661). These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data on electronic structure, vibrational modes, and nuclear spin states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvation Structures (e.g., ⁷Li NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solvation structures formed by ether compounds like this compound, particularly in the context of electrolyte solutions for lithium-ion batteries. nih.gov The ether oxygen atoms in this compound possess lone pairs of electrons that can coordinate with cations, such as the lithium ion (Li⁺), forming a solvation shell. The composition and structure of this shell are critical to the electrolyte's performance.
⁷Li NMR spectroscopy directly probes the local chemical environment of the lithium nucleus. When this compound molecules coordinate with a Li⁺ ion, they alter the electron density around the lithium nucleus. This change in the electronic environment leads to a shift in the ⁷Li NMR resonance frequency, known as the chemical shift. researchgate.net By monitoring these chemical shifts, researchers can deduce the number of solvent molecules in the primary solvation sheath and understand the strength of the Li⁺-ether interaction. researchgate.netacs.org
For instance, an upfield shift in the ⁷Li NMR spectrum typically indicates an enhanced shielding effect around the Li⁺, suggesting a stronger interaction with the solvent molecules and an increase in electron density from the coordinating anions or solvent molecules in its solvation shell. researchgate.net In addition to ⁷Li NMR, other nuclei such as ¹H and ¹⁷O can be studied to provide a more complete picture of the solvation environment. nih.govnih.gov ¹H NMR can reveal changes in the chemical environment of the ether's protons upon coordination, while ¹⁷O NMR can directly probe the involvement of the ether's oxygen atoms in the solvation process. acs.orgnih.gov
Research Findings from Analogous Ether Systems
| Nucleus | Observation | Implication for Solvation Structure |
|---|---|---|
| ⁷Li | Chemical shift changes with solvent concentration and salt type. | Provides information on the number of coordinating solvent molecules and the formation of contact ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs). |
| ¹H | Downfield shift of proton signals adjacent to ether oxygens upon Li⁺ coordination. pressbooks.pub | Confirms the participation of specific sites on the solvent molecule in the solvation of the cation. acs.org |
| ¹⁷O | Significant chemical shift changes for ether oxygen atoms. nih.gov | Directly demonstrates the coordination of ether oxygens to the Li⁺ ion and can differentiate between coordinating and non-coordinating solvent molecules. |
Advanced Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies
Infrared (IR) and Raman spectroscopy are powerful techniques for studying the conformational isomers (rotamers) and intermolecular interactions of flexible molecules like this compound. Due to rotation around its C-C and C-O single bonds, this compound can exist in various spatial arrangements. These different conformers have distinct vibrational energy levels, which result in unique signatures in their IR and Raman spectra.
In vibrational spectroscopy, IR absorption and Raman scattering provide information about the molecule's vibrational modes. The C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ region of the IR spectrum, are particularly sensitive to the molecule's conformation. libretexts.orglibretexts.org
Studies on analogous molecules like ethylene (B1197577) glycol have shown that some vibrational bands present in the liquid state disappear or change intensity upon solidification. ias.ac.inias.ac.in This phenomenon is attributed to the liquid being a mixture of different conformers (e.g., gauche and trans), while the crystalline solid state favors a single, most stable conformation. ias.ac.inoup.com By analyzing the spectra of this compound at different temperatures or in different phases, researchers can identify the characteristic bands for each conformer and study the thermodynamics of their equilibrium. Furthermore, changes in vibrational frequencies can indicate intermolecular interactions, such as hydrogen bonding or coordination with metal ions.
Mass Spectrometry for Volatile Compound Identification
Mass spectrometry (MS) is an essential analytical technique for the identification and structural elucidation of volatile organic compounds (VOCs) like this compound. nih.govchemistryviews.org When coupled with a separation technique like gas chromatography (GC-MS), it provides high sensitivity and specificity for identifying individual components in a complex mixture. gcms.czrestek.com
In GC-MS analysis, the sample is first vaporized and separated based on boiling point and polarity on a chromatographic column. As each compound elutes from the column, it enters the mass spectrometer's ion source. Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic ions.
The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the compound. For glycol ethers, fragmentation of the glycol units is a key characteristic that aids in their identification. gcms.czrestek.com The resulting fragmentation pattern allows for unambiguous identification by comparison to spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nist.gov
Chromatographic and Separation Science Applications
Chromatographic techniques are indispensable for isolating and quantifying this compound from complex matrices, such as environmental samples, consumer products, or biological fluids.
Headspace Solid Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
For the analysis of trace levels of volatile compounds like this compound, Headspace Solid Phase Microextraction (HS-SPME) is a highly effective sample preparation technique. mdpi.com HS-SPME is a solvent-free extraction method that combines sampling, extraction, and concentration into a single step.
In this method, a fused-silica fiber coated with a stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the sample. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS. This pre-concentration step significantly enhances the sensitivity of the analysis, making it possible to detect the compound at very low concentrations. semanticscholar.orgresearchgate.net
HS-SPME-GC-MS Method Parameters
| Parameter | Description | Typical Conditions for VOCs |
|---|---|---|
| Fiber Coating | The type of stationary phase on the SPME fiber. | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broad range of VOCs. mdpi.com |
| Extraction Temp. | Temperature at which the sample is equilibrated to promote volatilization. | 50-75 °C. mdpi.comsemanticscholar.org |
| Extraction Time | Duration the fiber is exposed to the headspace. | 15-30 minutes. semanticscholar.org |
| Desorption Temp. | Temperature of the GC inlet to release analytes from the fiber. | 250 °C. semanticscholar.org |
Liquid Chromatography Techniques for Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components in a liquid mixture. For the analysis of glycol ethers, which are often polar, reversed-phase HPLC is commonly employed. acs.org In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Because many simple glycols and ethers lack a strong chromophore, they are not readily detectable by UV-Vis detectors. acs.org To overcome this, a pre-column derivatization step is often performed. A reagent such as benzoyl chloride can be used to react with hydroxyl groups (if present) or to otherwise tag the molecule with a UV-active group, rendering it detectable. acs.orgnih.gov The resulting derivatives can then be separated and quantified.
Alternatively, HPLC can be coupled with a mass spectrometer (LC-MS). This powerful combination does not require the analyte to have a chromophore. After separation on the HPLC column, the eluent is directed to the MS, which can detect and identify the compound based on its mass-to-charge ratio, providing high sensitivity and selectivity for the analysis of this compound in complex liquid mixtures. nih.gov
Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the advanced analytical methodologies applied directly to the chemical compound “this compound” within the contexts specified in the provided outline.
The search for literature detailing the use of X-ray Photoelectron Spectroscopy (XPS) for Solid-Electrolyte Interphase (SEI) composition and depth profiling, Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for three-dimensional interfacial mapping, and Electron Microscopy (SEM, TEM) for morphological analysis of interfacial layers involving this compound did not yield any relevant results.
Similarly, investigations into the application of electrochemical analytical techniques such as Cyclic Voltammetry, Chronoamperometry, and Electrochemical Impedance Spectroscopy (EIS) for studying the redox kinetics, interfacial resistance, and charge transfer dynamics specifically in systems containing this compound did not provide any detailed research findings or data.
Therefore, this article cannot be generated as the necessary scientific data and research findings pertaining to "this compound" and the advanced analytical methodologies outlined are not available in the public domain.
Future Research Directions and Emerging Perspectives
Rational Design of Next-Generation Ether-Based Chemical Systems
The future development of chemical systems incorporating 1-Methoxy-2-propoxyethane (B12793661) will heavily rely on the principles of rational design. This approach moves beyond trial-and-error, employing a deep understanding of molecular interactions to create purpose-built systems with enhanced performance. For ether-based systems, this includes designing solvents and electrolytes with tailored properties. chemistryviews.orgrsc.orgnih.gov
A key area of research will be the design of novel ether-based electrolytes for applications such as high-voltage lithium-metal batteries. chemistryviews.org While ethers offer high reduction stability, their application is often limited by insufficient oxidation stability. chemistryviews.org Future research could focus on modifying the structure of this compound or formulating it with additives to improve its electrochemical window. Computational modeling will be instrumental in predicting how structural modifications, such as the introduction of electron-withdrawing groups, could enhance oxidation stability without compromising other desirable properties. chemistryviews.org
Furthermore, the rational design of solvent systems for specific chemical reactions is a promising avenue. By understanding the solvation effects of this compound at a molecular level, it can be blended with other solvents to create mixtures with optimal properties for specific reaction kinetics and selectivities. mdpi.com Computational fluid dynamics (CFD) can be employed to model and optimize reactor performance when using this compound-based solvent systems, leading to more efficient industrial processes. researchgate.netresearchgate.net
Development of Green Synthesis Methodologies for this compound
The traditional synthesis of asymmetric ethers like this compound often involves methods like the Williamson ether synthesis, which can have limitations from a green chemistry perspective, such as the use of strong bases and the generation of salt byproducts. brainly.com Future research will be directed towards developing more sustainable and environmentally benign synthesis routes. The twelve principles of green chemistry provide a framework for this endeavor, emphasizing waste prevention, atom economy, and the use of less hazardous chemicals. yale.educonsensus.appacs.org
Key research directions in the green synthesis of this compound include:
Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. acs.org Research into novel catalysts, potentially heterogeneous catalysts that can be easily recovered and reused, for the direct synthesis of this compound from its constituent alcohols (methanol and 1-propoxy-2-ol or propylene (B89431) glycol monomethyl ether) would be a significant advancement. A patent has described a method for synthesizing ethers from alcohols catalyzed by halogenated hydrocarbons without transition metal catalysts, acids, or bases, which could be a starting point for further research. google.com
Renewable Feedstocks: Investigating the production of the alcohol precursors from renewable biomass sources would contribute to a more sustainable lifecycle for this compound. yale.edu
Process Intensification: Designing continuous flow processes for the synthesis of this compound can offer better control over reaction conditions, improved safety, and higher yields compared to batch processes.
The following table outlines a comparison of traditional versus potential green synthesis approaches for this compound.
| Feature | Traditional Synthesis (e.g., Williamson) | Potential Green Synthesis |
| Reagents | Strong bases (e.g., sodium hydride), alkyl halides | Catalysts (heterogeneous or homogeneous), direct use of alcohols |
| Byproducts | Stoichiometric amounts of salts | Water (ideal) |
| Solvents | Often requires anhydrous organic solvents | Solvent-free or use of green solvents |
| Atom Economy | Moderate | High |
| Energy Efficiency | May require harsh reaction conditions | Milder reaction conditions |
Advanced In-Situ and Operando Analytical Techniques for Real-Time Monitoring of Chemical Processes
A deeper understanding and optimization of chemical processes involving this compound will be achieved through the application of advanced in-situ and operando analytical techniques. These methods allow for the real-time monitoring of reactions as they occur, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comspectroscopyonline.comresearchgate.net
For the synthesis of this compound, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to track the consumption of reactants and the formation of the product in real-time. acs.orguiowa.edu This allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, pressure, catalyst loading), and ensuring consistent product quality. acs.org
When this compound is used as a solvent, operando techniques can provide a window into its role in the reaction mechanism. For example, in a catalytic process, these techniques could help elucidate how this compound interacts with the catalyst surface and influences the reaction pathway. The integration of these analytical tools into microreactor systems can further enhance process understanding and facilitate high-throughput screening of reaction conditions. researchgate.net
Synergistic Integration of Experimental and Computational Approaches in Research
The synergy between experimental and computational chemistry is a powerful paradigm that will accelerate research and development related to this compound. acs.orgrsc.org Computational chemistry can be used to predict a wide range of molecular properties, from spectroscopic data to thermodynamic and kinetic parameters, thereby guiding experimental work and reducing the need for extensive laboratory testing. jstar-research.complos.org
In the context of this compound, this synergistic approach can be applied in several ways:
Property Prediction: Computational models can accurately predict physical and chemical properties of this compound, which are crucial for process design and engineering. jstar-research.com
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for the synthesis of this compound, identifying transition states and intermediates. nih.gov This information can then be used to design more efficient catalysts and optimize reaction conditions, which can be validated through experimental studies. acs.org
Solvent Effects Modeling: Computational models can simulate the behavior of this compound as a solvent, predicting its influence on reaction rates and equilibria. ucsb.edu This is particularly valuable for the rational design of mixed-solvent systems with tailored properties.
A combined experimental and computational study on the biosynthesis of corvol ethers demonstrated the power of this approach in elucidating reaction mechanisms, a strategy that can be directly applied to the study of this compound. nih.gov
The following table presents some key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C6H14O2 nih.gov |
| Molecular Weight | 118.17 g/mol nih.gov |
| Boiling Point | Not available |
| Density | Not available |
| Enthalpy of Vaporization (ΔvapH°) | 43.65 ± 0.02 kJ/mol nist.gov |
| CAS Number | 77078-18-3 nist.gov |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to distinguish 1-methoxy-2-propoxyethane from structurally similar ethers (e.g., 1-methoxy-2-propanol)?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to separate and identify compounds based on retention times and fragmentation patterns. Complementary techniques like ¹H/¹³C NMR can resolve structural ambiguities: ether linkages (C-O-C) in this compound show distinct chemical shifts compared to hydroxyl-bearing analogs like 1-methoxy-2-propanol. Infrared spectroscopy (IR) can further confirm the absence of -OH stretches (~3200-3600 cm⁻¹) .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines for ethers:
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335: respiratory irritation) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
- Storage : Keep in airtight containers away from ignition sources due to flammability risks (S16) .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a polar aprotic solvent in reactions requiring high boiling points (~273–343°C) and low reactivity, such as Grignard reactions or SN2 substitutions. Its ether linkage stabilizes transition states in nucleophilic reactions, enhancing yields in multi-step syntheses .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enthalpies of vaporization (ΔHvap) for this compound?
- Methodological Answer : Discrepancies in ΔHvap values (e.g., 39.8 kJ/mol at 288 K vs. 36.2 kJ/mol at higher temps ) may arise from measurement methods (e.g., static vs. dynamic techniques). To reconcile
- Calorimetric Validation : Use adiabatic calorimetry under controlled conditions (temperature, pressure).
- Statistical Analysis : Apply the Clausius-Clapeyron equation to extrapolate values across temperature ranges, accounting for non-ideal behavior .
Q. What strategies optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer :
- Catalytic Efficiency : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in Williamson ether synthesis to enhance reaction rates and selectivity .
- Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation (boiling point range: 160–165°C) to isolate the product from diethyl ether or alkoxide residues .
Q. How can computational modeling predict the solvent effects of this compound in drug delivery systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solute-solvent interactions using force fields (e.g., OPLS-AA) to assess compatibility with hydrophobic drugs.
- Partition Coefficient (LogP) : Calculate via software like COSMOtherm to evaluate lipid bilayer penetration efficiency .
Q. What experimental protocols validate the stability of this compound under prolonged storage?
- Methodological Answer :
- Accelerated Aging Studies : Store samples at elevated temperatures (40–60°C) and analyze degradation products (e.g., peroxides) via iodometric titration.
- Spectroscopic Monitoring : Track oxidation using UV-Vis spectroscopy (absorbance ~240 nm for peroxide formation) .
Data Contradiction Analysis
Q. How should researchers address conflicting toxicity data for this compound in published studies?
- Methodological Answer : Discrepancies in LD50 values may stem from variations in test organisms or exposure routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
